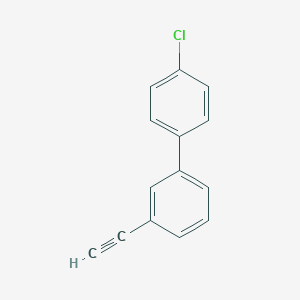

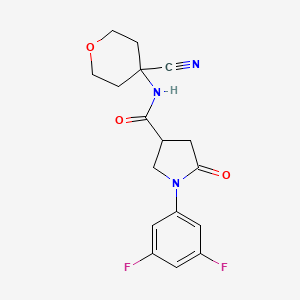

![molecular formula C13H12N4O3S2 B2388837 2-((4-硝基苄基)硫)-6,7-二氢-[1,3,4]噻二唑并[3,2-a][1,3]二氮杂卓-8(5H)-酮 CAS No. 450346-50-6](/img/structure/B2388837.png)

2-((4-硝基苄基)硫)-6,7-二氢-[1,3,4]噻二唑并[3,2-a][1,3]二氮杂卓-8(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one” is a type of 1,3,4-thiadiazole derivative . Thiadiazoles belong to a group of compounds capable of transporting electrons efficiently and blocking electron holes .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is significant for their biological activity. The most stable isomeric structure among all isomeric oxadiazoles is unsubstituted 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of 2-amino-1,3,4-thiadiazoles to ethyl cyanoacetate . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a melting point of 180–183 °C. The IR (KBr Pellet) (υ, cm -1) is 1696 (C=O), 1527 and 1346 (NO 2). The 1 H NMR (300 MHz, CDCl 3) δ (ppm) is 1.22 (t, 3 J:7.0 Hz, CH 3), 2.55 (s, CH 3), 4.14 (q, 3 J:7.0 Hz, CH 2), 6.63 (s, CH), 7.58 (t, 3 J:7.8 Hz, 1H, Ar-H), 7.68 (t, 3 J:8.1 Hz, 1H, Ar-H), 7.81 (d, 3 J:7.8 Hz, 1H, Ar-H), 7.98 (d, 3 J:8.1 Hz, 1H, Ar-H), 8.19 (d, 3 J:7.8 Hz, 1H, Ar-H), 8.32-8.36 (m, 2H, Ar-H), 8.50 (s, 1H, Ar-H) .科学研究应用

伯芳香胺的检测

该化合物可用于检测伯芳香胺 (PAA)。 PAA 是一类持久性高毒有机污染物,对人类健康和环境构成重大威胁 。 该化合物可用于设计和制备高度灵敏和选择性的发光探针,以检测各种胺中的 PAA .

荧光超薄共价三嗪框架纳米片的构建

该化合物可用于构建荧光超薄共价三嗪框架 (F-CTF) 纳米片。 这些纳米片具有高稳定性、高孔隙率和高荧光性能 。 它们可以作为检测富电子 PAA 分子的理想平台 .

抗菌和抗真菌活性

该化合物具有潜在的抗菌和抗真菌活性。 它可以用于对抗各种细菌和真菌物种 .

在生物成像中的应用

该化合物可用于生物成像。 它可以克服传统有机荧光团的局限性,传统有机荧光团通常具有疏水性共轭主链,并表现出聚集导致猝灭发射特性 .

在电池负极生产中的应用

作为显色剂的应用

作用机制

Target of Action

Similar thiadiazole-based compounds have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that thiadiazole-based compounds often interact with their targets through hydrogen bonding and other non-covalent interactions . The presence of the nitro group and the sulfur atom in the molecule may enhance these interactions.

Biochemical Pathways

Thiadiazole-based compounds are known to be involved in a variety of biochemical processes, including the inhibition of certain enzymes and the modulation of various cellular pathways .

Result of Action

Similar thiadiazole-based compounds have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .

未来方向

属性

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S2/c18-11-2-1-7-16-12(14-11)22-13(15-16)21-8-9-3-5-10(6-4-9)17(19)20/h3-6H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRGATOENVJHSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

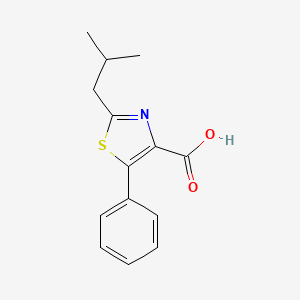

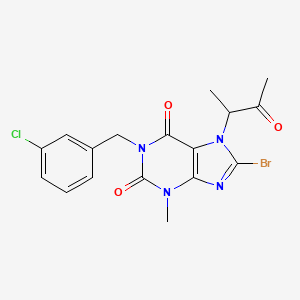

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2388754.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2388758.png)

![4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2388762.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388764.png)

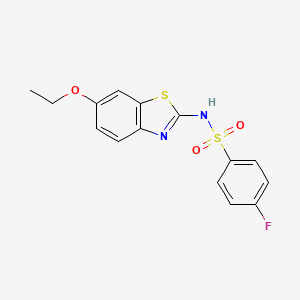

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388772.png)

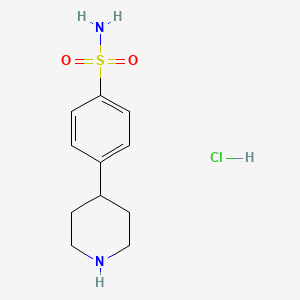

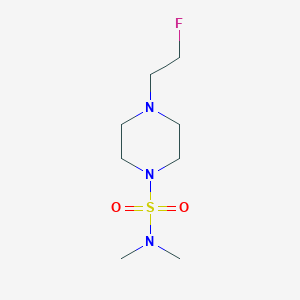

![4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2388774.png)

![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388776.png)